molecular formula C21H18N2O2 B12611649 2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione CAS No. 649560-62-3

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione

Cat. No.: B12611649
CAS No.: 649560-62-3
M. Wt: 330.4 g/mol
InChI Key: PTUNMEXVYGOCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione is an organic compound with a complex structure that includes an aniline group, a phenyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of aniline with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Di(2-pyridyl)-1,3-propanedione: This compound shares a similar pyridine-containing structure but lacks the aniline and phenyl groups.

    1,3-Diphenyl-1,3-propanedione: Similar in having a phenyl group but differs in the absence of the pyridine and aniline groups.

    1,3-Dipyridin-2-ylpropane-1,3-dione: Contains two pyridine rings but lacks the aniline and phenyl groups.

Uniqueness

2-(Anilinomethyl)-1-phenyl-3-(pyridin-3-yl)propane-1,3-dione is unique due to its combination of aniline, phenyl, and pyridine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these combined properties are advantageous.

Properties

CAS No.

649560-62-3

Molecular Formula

C21H18N2O2

Molecular Weight

330.4 g/mol

IUPAC Name

2-(anilinomethyl)-1-phenyl-3-pyridin-3-ylpropane-1,3-dione

InChI

InChI=1S/C21H18N2O2/c24-20(16-8-3-1-4-9-16)19(15-23-18-11-5-2-6-12-18)21(25)17-10-7-13-22-14-17/h1-14,19,23H,15H2

InChI Key

PTUNMEXVYGOCSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CNC2=CC=CC=C2)C(=O)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.